molecular formula C7H4F4O2S B2657030 2-(Trifluoromethyl)benzenesulfonyl fluoride CAS No. 52201-00-0

2-(Trifluoromethyl)benzenesulfonyl fluoride

Cat. No.: B2657030
CAS No.: 52201-00-0
M. Wt: 228.16
InChI Key: ZGHIWBACRZVGLY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzenesulfonyl fluoride is an organofluorine compound with the molecular formula C7H4F4O2S. It is characterized by the presence of a trifluoromethyl group attached to a benzenesulfonyl fluoride moiety. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trifluoromethyl)benzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile . This reaction typically proceeds under mild conditions and yields the desired sulfonyl fluoride product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzenesulfonyl fluoride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of the aromatic ring.

Scientific Research Applications

2-(Trifluoromethyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzenesulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is particularly useful in the inhibition of enzymes, where the compound forms covalent bonds with active site residues, leading to enzyme inactivation . The trifluoromethyl group enhances the electrophilicity of the sulfonyl fluoride, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl fluoride
  • 2-Fluorobenzenesulfonyl fluoride

Comparison

2-(Trifluoromethyl)benzenesulfonyl fluoride is unique due to the presence of both the trifluoromethyl and sulfonyl fluoride groups, which confer distinct chemical properties. Compared to its analogs, it exhibits higher electrophilicity and stability, making it more effective in certain applications such as enzyme inhibition and protein labeling .

Properties

IUPAC Name

2-(trifluoromethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2S/c8-7(9,10)5-3-1-2-4-6(5)14(11,12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHIWBACRZVGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52201-00-0
Record name 52201-00-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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